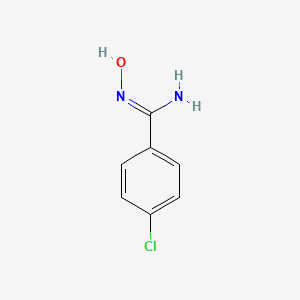
4-chloro-N'-hydroxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 g/mol . It is also known by several synonyms, including 4-chloro-N-hydroxybenzamidine and 4-chlorobenzamide oxime . This compound is characterized by the presence of a chloro group and a hydroxyimino group attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired carboximidamide .
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N’-hydroxybenzenecarboximidamide can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzamidine derivatives.
Aplicaciones Científicas De Investigación
4-chloro-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-chloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. Additionally, the chloro group can participate in electrophilic aromatic substitution reactions, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-hydroxybenzamidine
- 4-chlorobenzamide oxime
- 4-chlorophenyl hydroxyimino methylamine
Uniqueness
4-chloro-N’-hydroxybenzenecarboximidamide is unique due to its combination of a chloro group and a hydroxyimino group on a benzene ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Número CAS |
5033-28-3 |
|---|---|
Fórmula molecular |
C7H7ClN2O |
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
4-chloro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |
Clave InChI |
QBGONPQFBDUVPG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=NO)N)Cl |
SMILES isomérico |
C1=CC(=CC=C1/C(=N\O)/N)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=NO)N)Cl |
Pictogramas |
Acute Toxic; Irritant; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















